1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid
Overview
Description
“1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid” is an intermediate used in the synthesis of N-substituted cyclic imides with anticancer and anti-inflammatory activities . It is also used to prepare imidazolecarboxamide derivatives with cannabinoid CB2 receptor antagonistic activities .
Synthesis Analysis
The synthesis of “1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid” involves several steps. The process starts with the oxidation of benzimidazole . The reaction temperature reaches 60°C, at which point oxone is gradually added and the reaction is maintained for 16 hours .Molecular Structure Analysis
The molecular formula of “1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid” is C7H8N2O4 . The molecular weight is 184.1494 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions of “1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid” are complex and involve several steps. For instance, the reaction with Fe (NO3)3.9H2O, 58% nitric acid, tetrabutylammonium bromide, and benzimidazole at a temperature of 60°C .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid” include a molecular weight of 184.1494 , a melting point of 262°C , and a density of 1.749 g/cm3 . It is a fine crystalline powder .Scientific Research Applications
Luminescence Sensing
1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid derivatives have been utilized in the synthesis of lanthanide(III)-organic frameworks. These frameworks exhibit characteristic emission bands sensitive to benzaldehyde derivatives, making them potential fluorescence sensors for these chemicals (Shi et al., 2015).
Coordination Polymers
Transition-metal coordination polymers constructed using multifunctional imidazole dicarboxylates as spacers have been explored for their thermal and photoluminescence properties. These polymers demonstrate strong coordination ability and versatility in coordination modes (Xiong et al., 2013).
Analytical Chemistry
Dimethyl derivatives of imidazolinone herbicides were synthesized for the development of gas chromatographic methods for trace analysis of these herbicides in various matrices. This highlights the application of imidazole derivatives in enhancing analytical methodologies for environmental monitoring (Anisuzzaman et al., 2000).
Host for Anions
Imidazole-based bisphenol derivatives have been structurally characterized to act as versatile hosts for anions. Their crystal packing is assisted by electrostatic and weak interactions, indicating potential applications in molecular recognition and sensor design (Nath & Baruah, 2012).
Coordination Chemistry
A one-dimensional CdII coordination polymer incorporating imidazole dicarboxylate has been synthesized, showcasing the potential of imidazole derivatives in forming diverse metal-organic frameworks with unique structural properties. These materials could find applications in catalysis, gas storage, or separation processes (Liu et al., 2018).
Solid-State Luminescence
Metal-organic frameworks based on imidazole dicarboxylates have been studied for their solid-state luminescence properties. Such frameworks can be used in the development of luminescent materials for sensors, displays, or lighting applications (Lin et al., 2015).
properties
IUPAC Name |
1,2-dimethylimidazole-4,5-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-3-8-4(6(10)11)5(7(12)13)9(3)2/h1-2H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZUPKJUPDDKFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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